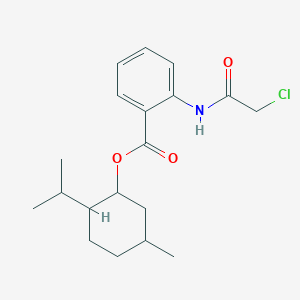
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate is a useful research compound. Its molecular formula is C19H26ClNO3 and its molecular weight is 351.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(2-chloroacetamido)benzoate, with the molecular formula C19H26ClNO3 and a molecular weight of 351.87 g/mol, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl ring with a 5-methyl and isopropyl substitution, along with a chloroacetamido group attached to a benzoate moiety. The presence of chlorine and nitrogen suggests potential for biological interactions, particularly through nucleophilic substitutions and hydrolysis reactions.
Mechanisms of Biological Activity
The biological activity of this compound may be attributed to several mechanisms:
- Nucleophilic Substitution : The chloroacetamido group is electrophilic, allowing it to participate in nucleophilic attack by biological molecules such as amino acids or nucleotides.
- Hydrolysis : Under acidic or basic conditions, the compound can hydrolyze to yield benzoic acid derivatives, which may exhibit distinct biological properties.
- Protein Interactions : Initial studies suggest that this compound may interact with proteins involved in metabolic pathways or disease mechanisms, potentially modulating their activity.
Biological Activity Data
The following table summarizes the known biological activities associated with this compound and related analogs:
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Cyclohexane ring, chloroacetamido | Potential anti-inflammatory and analgesic | Unique chloroacetamido functionality |
| Compound A | Phenolic group | Antimicrobial | Lacks chloroacetamido functionality |
| Compound B | Amide bond | Anti-inflammatory | Different alkyl substitution pattern |
| Compound C | Similar cyclohexane structure | Analgesic | No chlorine substituent |
This comparison highlights the unique properties of this compound, suggesting that its specific structural features may lead to unique biological effects.
Case Studies and Research Findings
Recent research has explored the pharmacological profiles of compounds similar to this compound. For instance:
- Anti-inflammatory Effects : A study investigating analogs of this compound found that certain derivatives exhibited significant anti-inflammatory activity in vitro. The chloroacetamido group was hypothesized to enhance binding affinity to inflammatory mediators.
- Analgesic Properties : Another study focused on the analgesic potential of structurally similar compounds, revealing that modifications at the cyclohexane ring could lead to improved pain relief efficacy compared to traditional analgesics.
- Binding Affinity Studies : Preliminary binding studies have indicated that this compound may interact with specific receptors involved in pain modulation and inflammation, warranting further investigation into its therapeutic potential.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO3/c1-12(2)14-9-8-13(3)10-17(14)24-19(23)15-6-4-5-7-16(15)21-18(22)11-20/h4-7,12-14,17H,8-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADKLCXJMMWRRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2NC(=O)CCl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














